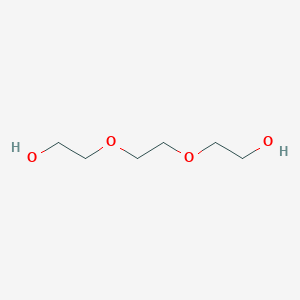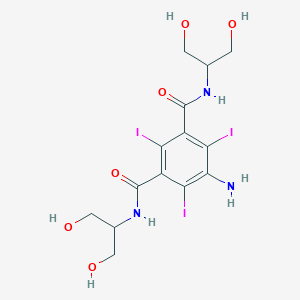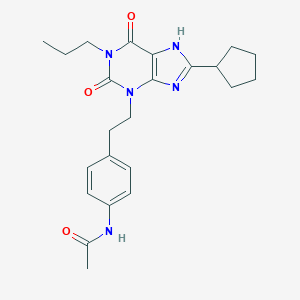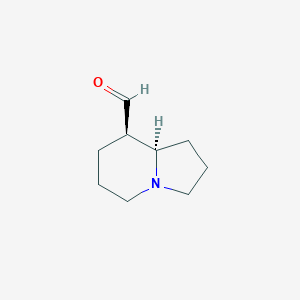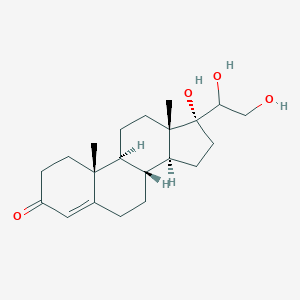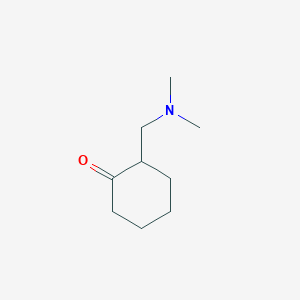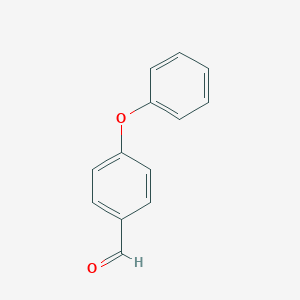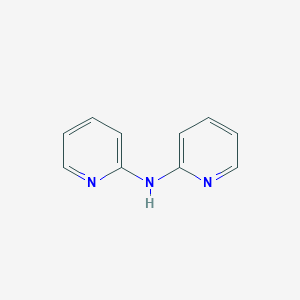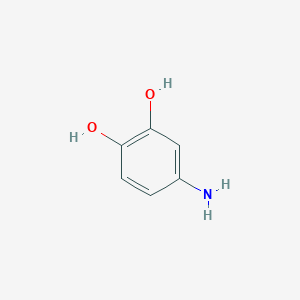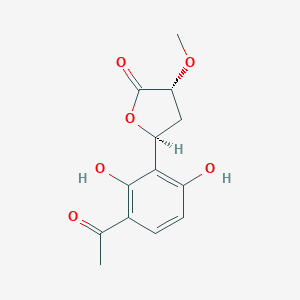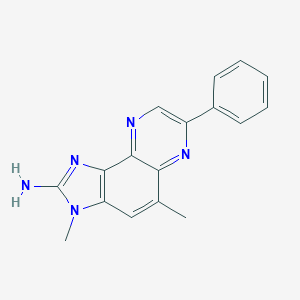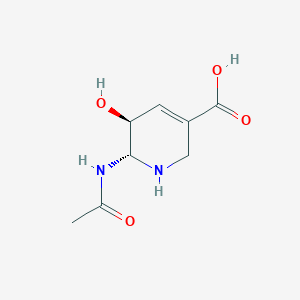
3,4-Didehydro-4-deoxysiastatin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Didehydro-4-deoxysiastatin B is a natural product that belongs to the family of depsipeptides. It is a potent inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression. The compound has gained attention in recent years due to its potential therapeutic applications in cancer treatment.
作用机制
The mechanism of action of 3,4-Didehydro-4-deoxysiastatin B involves the inhibition of 3,4-Didehydro-4-deoxysiastatin B enzymes. 3,4-Didehydro-4-deoxysiastatin Bs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which leads to the repression of gene transcription. By inhibiting 3,4-Didehydro-4-deoxysiastatin Bs, 3,4-Didehydro-4-deoxysiastatin B promotes the acetylation of histone proteins, which leads to the activation of tumor suppressor genes and the suppression of oncogenes. This, in turn, leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
生化和生理效应
The biochemical and physiological effects of 3,4-Didehydro-4-deoxysiastatin B have been extensively studied. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit tumor growth in animal models. Moreover, it has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, the compound has also been shown to have some toxic effects, such as cardiotoxicity, which limits its clinical application.
实验室实验的优点和局限性
One of the main advantages of 3,4-Didehydro-4-deoxysiastatin B is its potent inhibitory activity against 3,4-Didehydro-4-deoxysiastatin B enzymes. This makes it a valuable tool for studying the role of 3,4-Didehydro-4-deoxysiastatin Bs in gene regulation and cancer development. Moreover, the compound has been shown to enhance the efficacy of chemotherapy drugs, making it a valuable candidate for combination therapy. However, the compound has some limitations, such as its low solubility, which makes it challenging to administer in vivo. Moreover, the compound has some toxic effects, which limit its clinical application.
未来方向
There are several future directions for the study of 3,4-Didehydro-4-deoxysiastatin B. One of the areas of research is the development of more efficient synthetic methods to produce the compound in large quantities. Moreover, the compound's toxicity profile needs to be further investigated to identify potential side effects and develop strategies to mitigate them. Another area of research is the identification of biomarkers that can predict the response to the compound, which will help to identify patients who are likely to benefit from treatment. Finally, the combination of 3,4-Didehydro-4-deoxysiastatin B with other targeted therapies is an area of research that holds promise for improving cancer treatment outcomes.
In conclusion, 3,4-Didehydro-4-deoxysiastatin B is a promising compound with potential therapeutic applications in cancer treatment. The compound's potent inhibitory activity against 3,4-Didehydro-4-deoxysiastatin B enzymes makes it a valuable tool for studying the role of 3,4-Didehydro-4-deoxysiastatin Bs in gene regulation and cancer development. However, the compound's toxicity profile needs to be further investigated to identify potential side effects and develop strategies to mitigate them. Overall, the future directions of research on 3,4-Didehydro-4-deoxysiastatin B hold promise for improving cancer treatment outcomes.
合成方法
The synthesis of 3,4-Didehydro-4-deoxysiastatin B is a complex process that involves several steps. The compound is typically obtained through the isolation of natural sources, such as the marine sponge Phakellia fusca. However, the yield from natural sources is low, and the compound is challenging to obtain in large quantities. Therefore, several synthetic routes have been developed to produce the compound. One of the most efficient methods involves the use of a solid-phase peptide synthesis strategy, which allows for the production of sufficient quantities of the compound for research purposes.
科学研究应用
3,4-Didehydro-4-deoxysiastatin B has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It works by inducing cell cycle arrest and apoptosis in cancer cells, which leads to the suppression of tumor growth. Moreover, the compound has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
属性
CAS 编号 |
142779-94-0 |
|---|---|
产品名称 |
3,4-Didehydro-4-deoxysiastatin B |
分子式 |
C8H12N2O4 |
分子量 |
200.19 g/mol |
IUPAC 名称 |
(2R,3S)-2-acetamido-3-hydroxy-1,2,3,6-tetrahydropyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h2,6-7,9,12H,3H2,1H3,(H,10,11)(H,13,14)/t6-,7+/m0/s1 |
InChI 键 |
FEWAMSIVMNWVLK-NKWVEPMBSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C=C(CN1)C(=O)O)O |
SMILES |
CC(=O)NC1C(C=C(CN1)C(=O)O)O |
规范 SMILES |
CC(=O)NC1C(C=C(CN1)C(=O)O)O |
其他 CAS 编号 |
142779-94-0 |
同义词 |
3,4-didehydro-4-deoxysiastatin B DHDO-siastatin B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



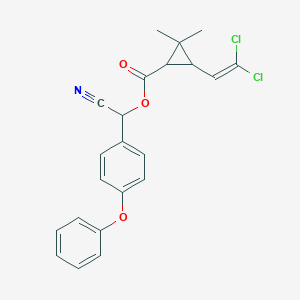
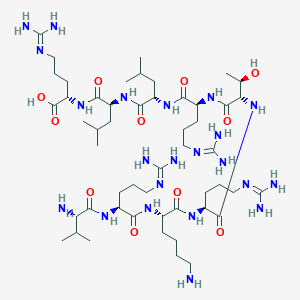
![[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate](/img/structure/B127414.png)
